molecular formula C9H6N2O3 B578853 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid CAS No. 19181-77-2

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

Cat. No.: B578853
CAS No.: 19181-77-2
M. Wt: 190.158
InChI Key: YMZRVSIMAIQEJB-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a synthetic compound that has shown to have anti-cancer properties . It inhibits the activity of b-raf and is active against mutant melanoma cells . The drug has low solubility in water and therefore requires an organic solvent for administration .

Scientific Research Applications

  • Synthesis of Novel Derivatives : A study by Süsse and Johne (1985) described a new route for synthesizing alkanoic acids derivatives of 4-Oxo-3,4-dihydroquinazoline, which could have potential applications in pharmaceutical chemistry (Süsse & Johne, 1985).

  • Antimicrobial and Antitubercular Agents : A 2019 study by Sulthana M.T, Chitra, and Alagarsamy synthesized novel carboxamidine derivatives of 4-Oxo-3,4-dihydroquinazoline, showing potent antimicrobial, antitubercular, and anti-HIV activities. This highlights its potential in developing new antimicrobial agents (Sulthana M.T, Chitra, & Alagarsamy, 2019).

  • Antiallergy Activity : Althuis, Moore, and Hess (1979) reported on the development of a derivative of 4-Oxo-3,4-dihydroquinazoline with significant oral antiallergy activity, suggesting its potential in allergy treatment (Althuis, Moore, & Hess, 1979).

  • Neurotropic Effects : Ovsjanykova et al. (2016) investigated the central neurotropic effects of derivatives of 4-Oxo-3,4-dihydroquinazoline. They found significant hypnotic, anticonvulsant, and antidepressant properties in some derivatives, indicating their potential in treating neurological disorders (Ovsjanykova et al., 2016).

  • Anticonvulsant and Antimicrobial Activities : A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel thioxoquinazolinone derivatives and found them effective in antimicrobial and anticonvulsant activities (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

  • Gabapentin-based Synthesis for Biological Activities : In 2019, Khajehali and Darehkordi developed gabapentin-based oxo- and spiro-dihydroquinazolins, suggesting their potential use in biological activities (Khajehali & Darehkordi, 2019).

Mechanism of Action

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid inhibits the activity of b-raf and is active against mutant melanoma cells . It’s pharmacokinetic properties are determined by its physicochemical profile, which includes molecular weight, lipophilicity, and logP value . These characteristics allow it to diffuse across cell membranes through passive transport mechanisms .

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . Therefore, the development of new derivatives and the study of their biological activities could be a promising direction for future research.

Properties

IUPAC Name

4-oxo-3H-quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZRVSIMAIQEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659436
Record name 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19181-77-2
Record name 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-oxo-4H-3,1-benzoxazine-8-carboxylic acid derivative (51.5 g; 251.26 mmol) was dissolved in NH4OH (360.0 ml; 6.98 V; 28% solution). Ammonium acetate (77.5 g; 1.005 mmol) was added, and the reaction mixture was heated at 80° C. for 2 h. The reaction mixture was cooled to room temperature and diluted with MeOH (40 mL) then heated for 72 h at 80° C. in a pressure bottle. The reaction mixture was concentrated on the rotary evaporator then cooled on ice and filtered. The solid was dried under vacuum to provide the desired product (33.5 g, 65% yield).
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
65%

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